molecular formula C20H28N2O6S B12273720 3(S)-(2-methoxypyridin-5yl)-beta-alanine tert-butyl ester tosylate

3(S)-(2-methoxypyridin-5yl)-beta-alanine tert-butyl ester tosylate

Cat. No.: B12273720
M. Wt: 424.5 g/mol
InChI Key: DJYVDYUFAMDHHQ-UHFFFAOYSA-N
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Description

3(S)-(2-methoxypyridin-5yl)-beta-alanine tert-butyl ester tosylate is a complex organic compound that features a pyridine ring substituted with a methoxy group, a beta-alanine moiety, and a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(S)-(2-methoxypyridin-5yl)-beta-alanine tert-butyl ester tosylate typically involves multiple steps, starting from commercially available precursors. One common method involves the esterification of beta-alanine with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester. The pyridine ring is then introduced through a nucleophilic substitution reaction, where 2-methoxypyridine is reacted with the esterified beta-alanine under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3(S)-(2-methoxypyridin-5yl)-beta-alanine tert-butyl ester tosylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated pyridine derivatives, alcohols, and substituted amines or thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3(S)-(2-methoxypyridin-5yl)-beta-alanine tert-butyl ester tosylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3(S)-(2-methoxypyridin-5yl)-beta-alanine tert-butyl ester tosylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3(S)-(2-methoxypyridin-5yl)-beta-alanine tert-butyl ester tosylate lies in its combination of functional groups, which confer specific reactivity and biological activity. The tert-butyl ester group provides steric hindrance, making the compound more stable under certain conditions, while the tosylate group enhances its solubility and reactivity in nucleophilic substitution reactions .

Properties

Molecular Formula

C20H28N2O6S

Molecular Weight

424.5 g/mol

IUPAC Name

tert-butyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C13H20N2O3.C7H8O3S/c1-13(2,3)18-12(16)7-10(14)9-5-6-11(17-4)15-8-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8,10H,7,14H2,1-4H3;2-5H,1H3,(H,8,9,10)

InChI Key

DJYVDYUFAMDHHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)CC(C1=CN=C(C=C1)OC)N

Origin of Product

United States

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